

# Structural Analysis of the Lasso Peptide Citrocin: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Citrocin  
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## Introduction

Cinocin is a 19-amino acid antimicrobial lasso peptide produced by *Citrobacter pasteurii* and *Citrobacter braakii*.<sup>[1][2][3]</sup> As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), **citrocin** exhibits a unique, sterically locked "lasso" structure, which confers significant thermal stability and resistance to proteolytic degradation.<sup>[2]</sup> This guide provides an in-depth technical overview of the structural analysis of **citrocin**, detailing the experimental methodologies employed and presenting key structural and functional data.

## Core Structural & Physicochemical Properties

Cinocin's defining feature is its threaded lasso topology. This structure is formed by an isopeptide bond between the N-terminal Glycine-1 (Gly-1) and the side chain of Glutamate-8 (Glu-8), creating a macrolactam ring.<sup>[2]</sup> The C-terminal tail of the peptide is threaded through this ring and is locked in place by the bulky side chains of Arginine-17 (Arg-17) and Tyrosine-18 (Tyr-18).<sup>[2]</sup> This unique architecture is crucial for its biological activity.

Property	Value	Source
Amino Acid Sequence	GGVGKPIE-YFPIGGGVGYG	[4]
Molecular Weight (Monoisotopic)	1879.99447 Da	[2]
Isopeptide Bond	Gly-1 ( $\alpha$ -amino) to Glu-8 ( $\gamma$ -carboxyl)	[2]
Structural Class	Right-handed lasso peptide	[2]
Key Steric Residues	Arg-17, Tyr-18	[2]

## Experimental Protocols

### Heterologous Expression and Purification of Cinocin

The structural and functional characterization of **cinocin** was made possible through its heterologous expression in *Escherichia coli*.[\[1\]](#)[\[2\]](#)

- Gene Cluster Refactoring: The native **cinocin** gene cluster from *Citrobacter* was refactored and codon-optimized for expression in *E. coli*. The precursor peptide gene, *citA*, was placed under an inducible T5 promoter, while the processing enzyme genes, *citBCD*, were placed under a constitutive promoter.[\[2\]](#)[\[4\]](#)
- Expression: *E. coli* BL21 cells transformed with the expression plasmid were grown in M9 medium supplemented with amino acids and thiamine.[\[2\]](#) Cultures were induced with 1 mM isopropyl  $\beta$ -d-1-thiogalactopyranoside (IPTG) at an A600 of 0.2-0.25 and grown for 20 hours at 20°C.[\[2\]](#)
- Purification: The culture supernatant was harvested by centrifugation. Cinocin was then extracted and purified from the supernatant using C8 solid-phase extraction followed by high-performance liquid chromatography (HPLC).[\[2\]](#) This process yielded approximately 2.7 mg of pure **cinocin** per liter of culture.[\[2\]](#)[\[5\]](#)

## Mass Spectrometry

Mass spectrometry was used to confirm the identity and correct post-translational modification of the purified peptide.

- Sample Preparation: Purified **citrocin** fractions from HPLC were collected.
- Analysis: Samples were analyzed using a MALDI-TOF/TOF or a QTOF LC-MS system.[2]
- Data Interpretation: The deconvoluted mass spectrum confirmed the monoisotopic mass of the mature lasso peptide to be approximately 1880 Da, consistent with the predicted mass after the formation of the isopeptide bond and dehydration.[2]

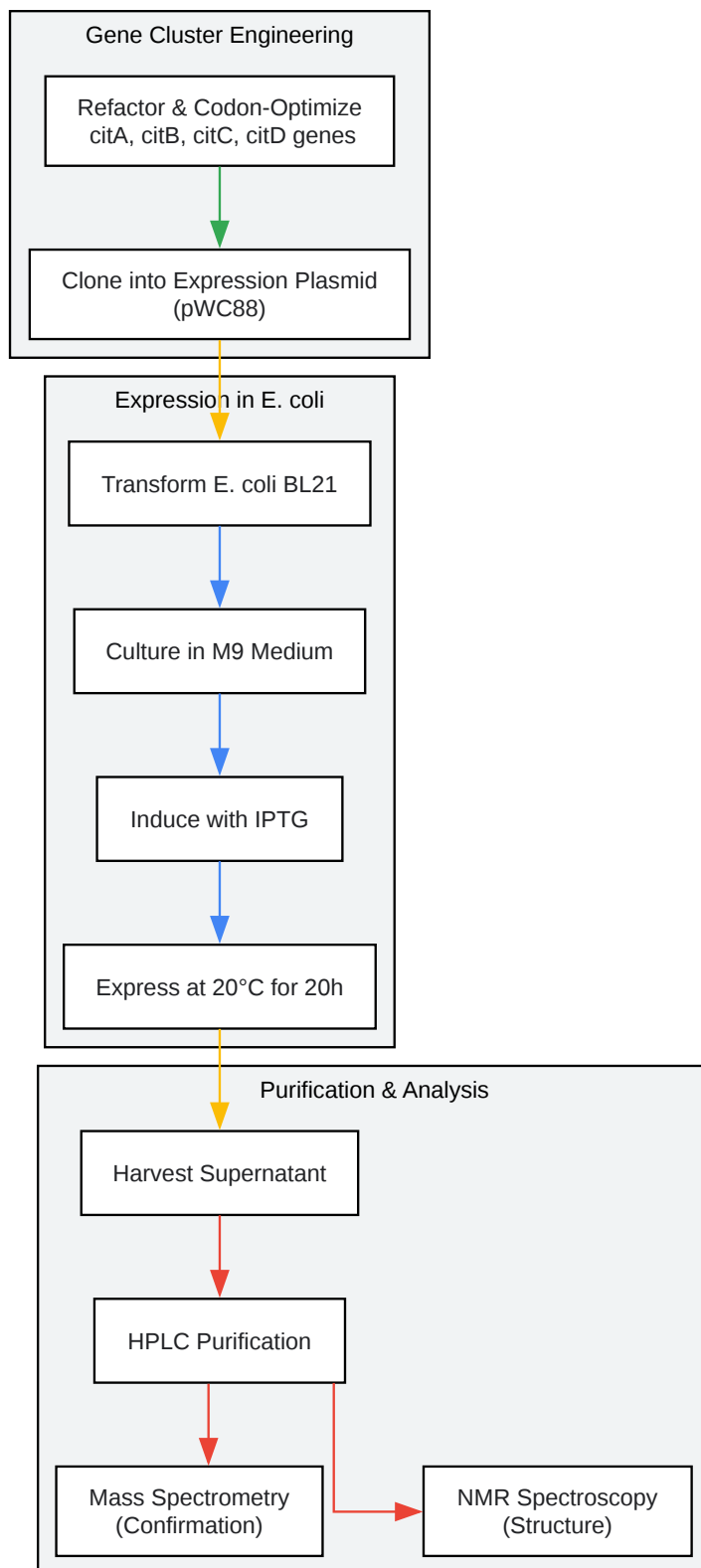
## NMR Spectroscopy and Structure Calculation

The three-dimensional structure of **citrocin** in an aqueous environment was determined using nuclear magnetic resonance (NMR) spectroscopy.[1][2]

- Sample Preparation: Purified **citrocin** was dissolved in a 95:5 H<sub>2</sub>O/D<sub>2</sub>O mixture to a final concentration of 3.8 mg/mL.[2]
- Data Acquisition: 2D Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) spectra were acquired at 10°C.[2] Mixing times were 60 ms for TOCSY and 100 ms for NOESY.[2]
- Resonance Assignment: Chemical shifts for all protons were assigned based on intra- and inter-residue correlations observed in the TOCSY and NOESY spectra.[2]
- Structural Calculations:
  - NOESY cross-peak volumes were integrated and used as distance constraints for structural calculations.[2]
  - Initial structures were generated using simulated annealing with the CYANA 2.1 software package.[2]
  - The resulting structures were further refined through energy minimization using GROMACS with an explicit water model.[2][6] The top 20 structures with the lowest energy were selected to represent the final structural ensemble.[2]

# Visualizations of Workflows and Structure

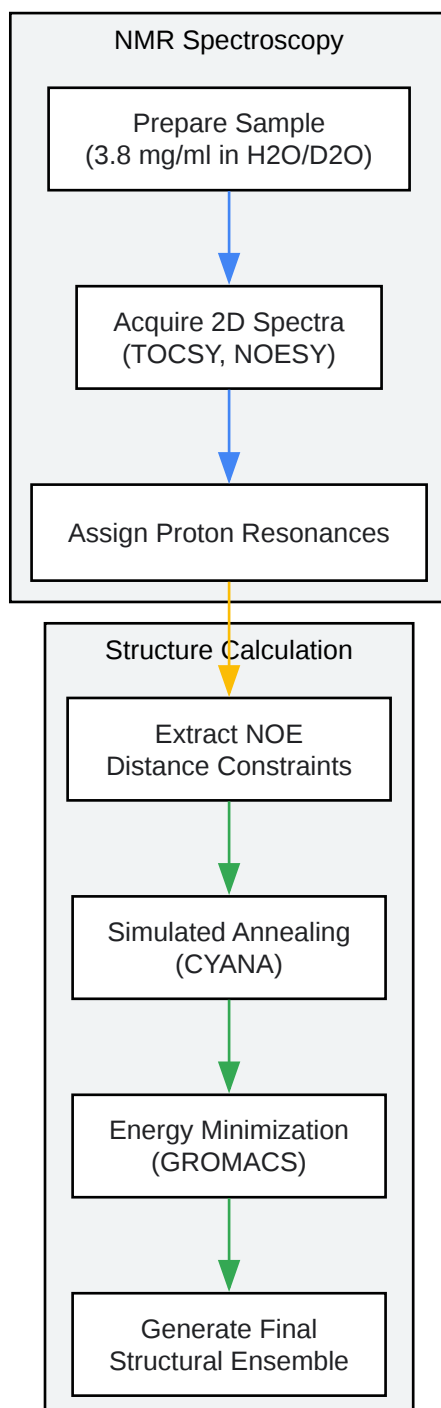
## Heterologous Expression Workflow



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Caption: Workflow for heterologous expression and purification of **citrocin**.

## NMR Structure Determination Workflow



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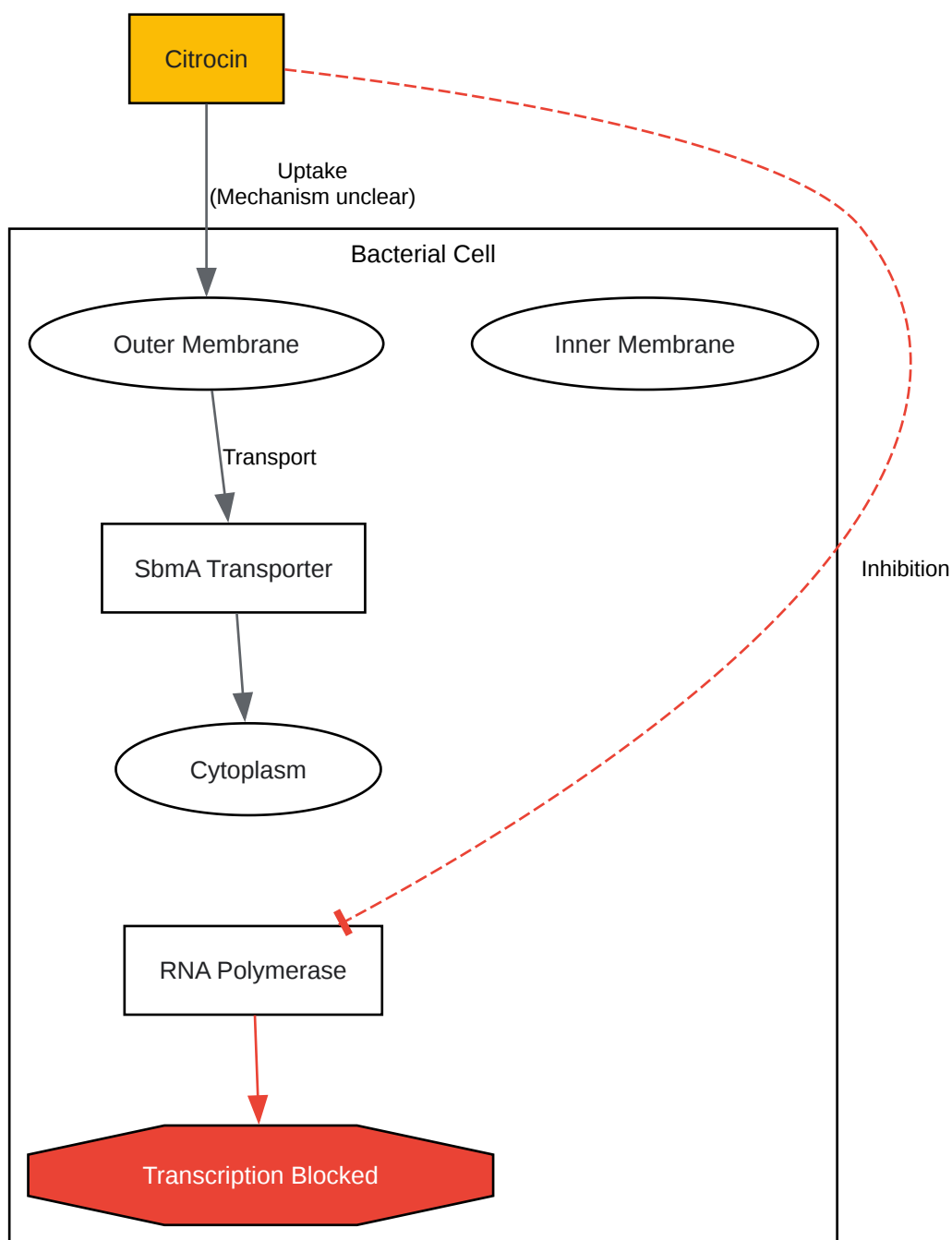
Caption: Workflow for determining the 3D structure of **citrocin** using NMR.

## Structural Insights and Biological Activity

The NMR structure reveals that **citrocin** adopts a compact, right-handed lasso fold.<sup>[2]</sup> A key feature of its structure is a patch of positive charge formed by Lysine-5 (Lys-5) and Arginine-17 (Arg-17).<sup>[1][2]</sup> Mutagenesis studies have shown that the Arg-17 residue is critical for the antimicrobial activity of **citrocin**.<sup>[2][3]</sup>

Cinocin functions as a potent inhibitor of bacterial RNA polymerase (RNAP), a mechanism it shares with the well-studied lasso peptide microcin J25 (MccJ25).<sup>[1][2][7]</sup> Despite their structural and functional similarities, **citrocin** is approximately 100-fold more potent as an RNAP inhibitor in vitro than MccJ25.<sup>[2][3][5]</sup> However, its whole-cell antimicrobial activity is more moderate, suggesting that its uptake into bacterial cells is a limiting factor.<sup>[1][2][5]</sup> Unlike MccJ25, which hijacks the TonB-dependent transporter FhuA, **citrocin's** entry into *E. coli* does not rely on the Ton or Tol-Pal systems.<sup>[1][2][3]</sup>

## Mechanism of Action: RNA Polymerase Inhibition



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Caption: Proposed mechanism of action for **citrocin**'s antimicrobial activity.

## Conclusion

The structural analysis of **citrocin**, primarily through NMR spectroscopy, has revealed a tightly constrained lasso architecture that is key to its function as a potent RNA polymerase inhibitor.

The detailed methodologies outlined in this guide provide a framework for the study of similar lasso peptides. Further research into its unique cellular uptake mechanism could pave the way for the development of novel antimicrobial agents based on the **citrocin** scaffold.

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- To cite this document: BenchChem. [Structural Analysis of the Lasso Peptide Citrocin: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15566949/docs#structural-analysis-of-the-lasso-peptide-citrocin-a-technical-guide\]](https://www.benchchem.com/product/b15566949/docs#structural-analysis-of-the-lasso-peptide-citrocin-a-technical-guide)

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